molecular formula C16H13ClN2O3 B2990875 4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922056-10-8

4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2990875
CAS No.: 922056-10-8
M. Wt: 316.74
InChI Key: CYHCVJOCZBNIHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a benzamide group, an oxazepine ring, and a chlorobenzene ring .

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound's framework serves as a precursor in the synthesis of various heterocyclic compounds with promising antibacterial properties. For instance, novel benzimidazole-tethered oxazepine hybrids have been synthesized, exhibiting good yields and showing potential as nonlinear optical (NLO) materials due to their electronic properties (Almansour et al., 2016). Such compounds could have implications in the development of new materials for technological applications.

Anticancer Potential

Research into the compound's derivatives indicates their potential in anticancer therapy. For example, derivatives have shown proapoptotic activity in melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015). The structural versatility of the compound allows for the synthesis of various analogs, which can be optimized for higher activity and selectivity towards cancer cells.

Enzyme Inhibition

The compound and its derivatives have been investigated for their enzyme inhibitory activities, particularly against human carbonic anhydrases, which are relevant in various physiological processes including respiration, acid-base balance, and ion transport (Sapegin et al., 2018). This suggests potential applications in designing inhibitors for therapeutic use in conditions where these enzymes are dysregulated.

Novel Synthetic Pathways

The structural core of "4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide" facilitates the development of novel synthetic pathways for creating complex molecular architectures. This includes the synthesis of polycyclic compounds through ring-forming cascade reactions, offering new strategies for constructing biologically active molecules (Xu et al., 2018).

Mechanism of Action

Properties

IUPAC Name

4-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-3-1-10(2-4-11)15(20)19-12-5-6-14-13(9-12)16(21)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHCVJOCZBNIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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